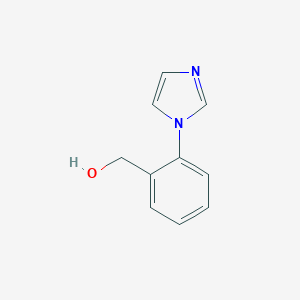

(2-Imidazol-1-il-fenil)metanol

Descripción general

Descripción

The compound "(2-Imidazol-1-yl-phenyl)methanol" is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are known for their significance in medicinal chemistry due to their therapeutic properties and presence in various biologically active molecules .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, (1-methyl-1H-imidazol-2-yl)methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . Another method involves the reaction of 2-(aryl)-1H-imidazoles with substituted benzoyl chlorides to produce 1-(aryl)-2-(1H-imidazol-1-yl)methanones . Additionally, a versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the reaction of aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex. For example, the crystal structure of a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, shows that the imidazo[1,2-a]pyridine moiety is approximately planar, and the methanol group is nearly perpendicular to its mean plane. This structure forms a three-dimensional network through hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. The (1-methyl-1H-imidazol-2-yl)methanol system can be regarded as a masked form of the carbonyl group and can be converted into carbonyl compounds via the corresponding quaternary salts . Additionally, the synthesis of 2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes indicates the versatility of imidazole derivatives in forming different chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring can significantly affect the antimicrobial and antimycobacterial activities of these compounds. Some derivatives have shown to be more effective than standard drugs against certain bacterial and fungal strains . The crystal structure analysis also provides insights into the stability and potential intermolecular interactions of these compounds .

Aplicaciones Científicas De Investigación

Síntesis de (1H-benzo[d]imidazol-2-il)(fenil)metanona

Este compuesto se puede usar en la síntesis de (1H-benzo[d]imidazol-2-il)(fenil)metanona . El proceso involucra la formación de enlaces C–N a través de un aldehído aromático y o-fenilendiamina .

Síntesis de Quinoxalina

En ausencia de azufre, la quinoxalina se puede obtener del mismo proceso mencionado anteriormente . Esto muestra la versatilidad de (2-Imidazol-1-il-fenil)metanol en diferentes reacciones químicas.

Síntesis regiocontrolada de imidazoles sustituidos

This compound se puede utilizar en la síntesis regiocontrolada de imidazoles sustituidos . Estos heterociclos son componentes clave de las moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas .

Desarrollo de fármacos anticancerígenos

Existe un potencial para que this compound se desarrolle como un potente fármaco anticancerígeno . El estudio de acoplamiento molecular sobre la interacción del complejo Pd(II) con el ADN confirmó aún más su capacidad de inhibición .

Bloqueo de la recepción de la señal AQ a nivel de PqsR

Este compuesto se puede utilizar en el bloqueo farmacológico de la recepción de la señal AQ a nivel de PqsR . Esto lleva a una reducción de la transcripción de los genes pqsA-lux y, en última instancia, a una reducción en la lectura de luminiscencia .

Síntesis de imidazol funcional

This compound se puede utilizar en la síntesis de imidazol funcional

Mecanismo De Acción

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Direcciones Futuras

Imidazole compounds, including “(2-Imidazol-1-yl-phenyl)methanol”, continue to be a focus of research due to their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications . As such, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Propiedades

IUPAC Name |

(2-imidazol-1-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-7-9-3-1-2-4-10(9)12-6-5-11-8-12/h1-6,8,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEOSWPDJPLJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577468 | |

| Record name | [2-(1H-Imidazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25373-56-2 | |

| Record name | 2-(1H-Imidazol-1-yl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25373-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(1H-Imidazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

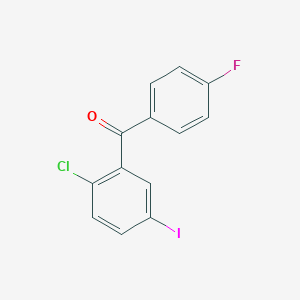

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

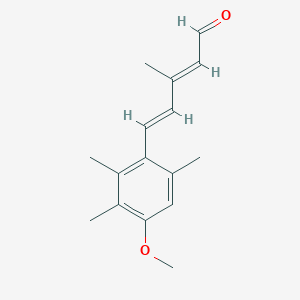

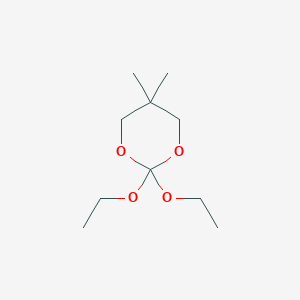

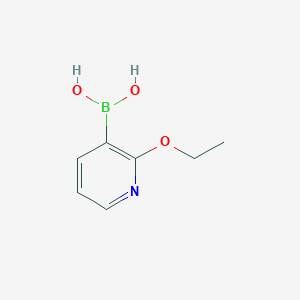

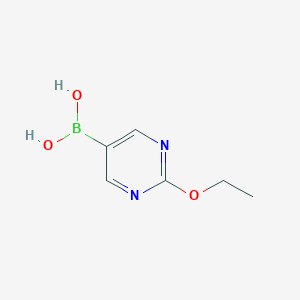

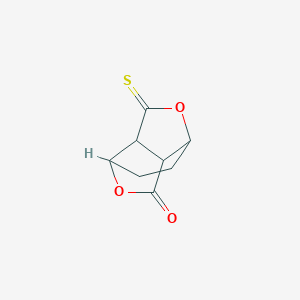

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)